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molecular formula C6H16N2 B135492 N,N,N',N'-Tetramethylethylenediamine CAS No. 110-18-9

N,N,N',N'-Tetramethylethylenediamine

Cat. No. B135492
M. Wt: 116.2 g/mol
InChI Key: KWYHDKDOAIKMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06171522B2

Procedure details

During a first step, ferrocene dilithium complexed with tetramethylethylenediamine (TMEDA) was prepared: In a glove box under argon, there is added 37 ml of freshly distilled TMEDA (247 mmoles) and 40 ml of anhydrous hexane in a 1 1 flask. There is then added drop wise 154 ml of a 1.6 M solution of butyllithium in hexane (247 mmoles, commercially available from Aldrich). After 10 min, there is added drop wise 18.6 g of ferrocene (100 mmoles) in solution in 500 ml of anhydrous hexane while keeping a strong stirring of the solution. After one night, orange crystals appeared in the solution, which were recovered by filtering the solution on a fritted glass of porosity No 4. After drying under vacuum, there is obtained 28.4 g of 1,1′-dilithio-ferrocene&Circlesolid;2 TMEDA (66% yield) which was preserved under argon.
Name
ferrocene dilithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
247 mmol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
18.6 g
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li].[Li].[CH-:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[CH-:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[Fe+2:13].[CH3:14][N:15]([CH3:21])[CH2:16][CH2:17][N:18]([CH3:20])[CH3:19].C([Li:26])CCC.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>CCCCCC>[Li:26][C-:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[C-:8]1([Li:26])[CH:12]=[CH:11][CH:10]=[CH:9]1.[Fe+2:13].[CH3:14][N:15]([CH3:21])[CH2:16][CH2:17][N:18]([CH3:20])[CH3:19] |f:0.1.2.3.4,7.8.9,11.12.13,^1:0,1|

Inputs

Step One
Name
ferrocene dilithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li].[Li].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN(C)C)C
Step Three
Name
Quantity
247 mmol
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
18.6 g
Type
reactant
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
a strong stirring of the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
WAIT
Type
WAIT
Details
After one night
CUSTOM
Type
CUSTOM
Details
were recovered
FILTRATION
Type
FILTRATION
Details
by filtering the solution on a fritted glass of porosity No 4
CUSTOM
Type
CUSTOM
Details
After drying under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[Li][C-]1C=CC=C1.[C-]1(C=CC=C1)[Li].[Fe+2]
Measurements
Type Value Analysis
AMOUNT: MASS 28.4 g
Name
Type
product
Smiles
CN(CCN(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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